molecular formula C12H22O B095355 Dodec-11-yn-1-ol CAS No. 18202-10-3

Dodec-11-yn-1-ol

Cat. No.: B095355
CAS No.: 18202-10-3
M. Wt: 182.3 g/mol
InChI Key: XNRAUTMOUDUPET-UHFFFAOYSA-N
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Description

Dodec-11-yn-1-ol, also known as 11-dodecyn-1-ol, is an organic compound with the molecular formula C₁₂H₂₂O. It is a colorless to pale yellow liquid that is soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons. This compound is primarily used as a surfactant due to its excellent surface-active properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodec-11-yn-1-ol is typically synthesized through alkynylation reactions. One common method involves the reaction of dodecyl bromide with an alkyne, followed by hydrolysis and dealkylation steps to yield the desired product . Another method involves the use of dodecane-1,12-diol as a starting material, which undergoes a series of reactions to produce this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale alkynylation reactions under controlled conditions. The reaction typically requires a base such as sodium hydride and a solvent like ethylenediamine. The reaction mixture is heated to around 70°C for several hours, followed by extraction and purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Dodec-11-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dodec-11-yn-1-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Tetradec-11-en-1-ol
  • Hexadec-11-en-1-ol
  • Dodecane-1,12-diol

Comparison: Dodec-11-yn-1-ol is unique due to its triple bond, which imparts distinct reactivity compared to its saturated and unsaturated counterparts. For example, tetradec-11-en-1-ol and hexadec-11-en-1-ol contain double bonds, making them less reactive in certain chemical reactions. Dodecane-1,12-diol, on the other hand, lacks the alkyne functionality, limiting its use in specific synthetic applications .

Properties

IUPAC Name

dodec-11-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h1,13H,3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRAUTMOUDUPET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449195
Record name Dodec-11-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18202-10-3
Record name Dodec-11-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The same procedure for 8-nonyn-1-ol was followed with 9-dodecyn-1-ol (4.68 g, 25.7 mmol), KH(3.09 g, 77.0 mmol), and 1,3-diaminopropane (70 mL). This produced 4.33 g of yellow oil (93%): IR (neat) ν 3317,2930, 2121 cm−1; 1H—NMR δ 3.62 (t, 2H, J=6.6 Hz), 2.17 (td, 2H, J=2.6 Hz, 7.1 Hz), 1.93 (t, 1H, J=2.6 Hz), 1.76 (bs, 1H), 1.55 (m, 4H), 1.28 bm, 12H); 13C—NMR δ 84.8, 68.0, 63.0, 32.7, 29.5, 29.4 (2C), 29.0, 28.7, 28.4, 25.7, 18.4; MS m/z 189.18 (M++Li).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.68 g
Type
reactant
Reaction Step Two
[Compound]
Name
yellow oil
Quantity
4.33 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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